molecular formula C11H13N3O B1462807 3-methoxy-4-(4-methyl-1H-imidazol-1-yl)aniline CAS No. 958245-18-6

3-methoxy-4-(4-methyl-1H-imidazol-1-yl)aniline

Cat. No.: B1462807
CAS No.: 958245-18-6
M. Wt: 203.24 g/mol
InChI Key: JLIBQHGPJWSTQL-UHFFFAOYSA-N
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Description

3-Methoxy-4-(4-methyl-1H-imidazol-1-yl)aniline is a compound used in the synthesis of a series of heterocycles as potent γ-secretase modulators (GSMs) . It is derived from 4-Methylimidazole, a monomethylated imidazole that can be used as a building block in the preparation of a wide range of biologically active compounds .


Synthesis Analysis

The synthesis of this compound involves the use of 4-Methylimidazole, which is a product resulting from the interaction of reducing sugars with ammonia . The compound is used in the synthesis of a series of heterocycles .


Molecular Structure Analysis

The molecular weight of this compound is 203.24 . The compound contains multiple functional groups including aniline, methyl, and imidazole .


Chemical Reactions Analysis

The compound is used in the synthesis of a series of heterocycles . The introduction of a methoxy group to the benzothiazole ring in 1 and the break up of the planarity between the imidazole ring and the thiazole ring improved the solubility in the lotion base of 11 .


Physical and Chemical Properties Analysis

The compound is a solid at room temperature . The storage temperature for the compound is recommended to be at refrigerator temperatures .

Scientific Research Applications

Synthesis and Chemical Reactions

3-Methoxy-4-(4-methyl-1H-imidazol-1-yl)aniline serves as a crucial intermediate in the synthesis of complex molecules. For instance, it has been utilized in the synthesis of intermediates for antitumor agents such as nilotinib, where its fluorination and substitution reactions have been explored to yield compounds with significant biological activity (Yang Shijing, 2013). Additionally, research has shown its involvement in the alkylation of imidazole derivatives, leading to the formation of novel imidazolium salts under certain conditions, which highlights its versatility in organic synthesis and the development of new chemical entities (M. Dumpis, E. M. Alekseeva, E. Litasova, L. B. Piotrovskii, 2003).

Antimicrobial Evaluation

Compounds derived from this compound have been evaluated for their antimicrobial properties. Studies on derivatives such as 4-(4,5-diphenyl-1H-imidazole-2-yl)-2-methoxyphenyl-N-substituted aminoacetates have demonstrated significant in vitro antibacterial and antifungal activities, indicating the potential of these compounds in developing new antimicrobial agents (S. Khanage, P. Mohite, R. Pandhare, 2020).

Material Science and Catalysis

In material science, derivatives of this compound have been explored for their potential in creating new materials with desirable electronic and optical properties. Research into the formation of defect sites on metal-organic frameworks (MOFs) and their effect on catalytic processes, such as the methoxycarbonylation of aniline, demonstrates the utility of imidazole derivatives in enhancing the performance of catalytic materials (D. Dahnum, Bora Seo, Seokjung Cheong, Ung Lee, Jeong‐Myeong Ha, Hyunjoon Lee, 2019).

Advanced Organic Synthesis Techniques

Novel synthesis methods involving this compound derivatives have been developed, offering efficient routes to complex molecular structures. These methods leverage the unique reactivity of imidazole rings for constructing pharmacologically relevant compounds, underscoring the importance of such derivatives in medicinal chemistry research and drug discovery (M. Zolfigol, A. Khazaei, A. R. Moosavi‐Zare, A. Zare, H. Kruger, Zhila Asgari, V. Khakyzadeh, Masoud Kazem-Rostami, 2012).

Mechanism of Action

While the specific mechanism of action for 3-methoxy-4-(4-methyl-1H-imidazol-1-yl)aniline is not mentioned in the search results, it’s worth noting that imidazole derivatives show a broad range of chemical and biological properties . They are known to exhibit different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Safety and Hazards

The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements associated with the compound include H302, H315, H319, H335 . Precautionary statements include P261 .

Properties

IUPAC Name

3-methoxy-4-(4-methylimidazol-1-yl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O/c1-8-6-14(7-13-8)10-4-3-9(12)5-11(10)15-2/h3-7H,12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLIBQHGPJWSTQL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN(C=N1)C2=C(C=C(C=C2)N)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20670224
Record name 3-Methoxy-4-(4-methyl-1H-imidazol-1-yl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20670224
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

958245-18-6
Record name 3-Methoxy-4-(4-methyl-1H-imidazol-1-yl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20670224
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

10% Palladium on carbon (250 mg) was added under an atmosphere of nitrogen to a chilled (ice-water bath) solution of 1-(2-methoxy-4-nitrophenyl)-4-methyl-1H-imidazole (2.56 g, 11.0 mmol) dissolved in methanol (150 mL). The flask was repeated evacuated and flushed with hydrogen gas (double balloon). The resulting mixture was allowed to warm to rt and left to stir for 18 h under the hydrogen atmosphere. Purged with nitrogen gas. Filtered the crude reaction mixture through a short diatomaceous earth (Celite®) plug. Rinsed reaction vessel and plug with methanol. Concentrated filtrate in vacuo. Dried residue on high vacuum overnight to afford 3-methoxy-4-(4-methyl-1H-imidazol-1-yl)aniline (2.25 g, 100% yield) as a blackish/grey waxy solid. LC-MS (M+H)+204.1. 1H NMR (500 MHz, CDCl3) δ ppm 7.69 (s, 1H) 7.01 (d, J=8.55 Hz, 1H) 6.82 (s, 1H) 6.33 (d, J=2.14 Hz, 1H) 6.30 (d, J=8.55 Hz, 1H) 3.78 (s, 3H) 2.33 (s, 3H).
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
2.56 g
Type
reactant
Reaction Step One
Quantity
250 mg
Type
catalyst
Reaction Step Two
Quantity
150 mL
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solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

2520 mg (10.8 mmol) 1-(2-methoxy-4-nitro-phenyl)-4-methyl-1H-imidazole dissolved in ethanol (110 ml) was hydrated under an atmosphere of hydrogen at room temperature for 3½ hours in the presence of 252 mg of 10% palladium on charcoal. The catalyst was filtered off and washed with ethanol. The solvent of the filtrate was evaporated under reduced pressure. The crude product was purified on silica gel with methylene chloride/methanol 19/1. The fraction containing the product was suspended in diethyl ether, stirred for 15 minutes, filtered and dried to yield 1719 mg (78%) 3-methoxy-4-(4-methyl-imidazol-1-yl)-phenylamine as a yellow solid. MS ISP (m/e): 204.3 (100) (M+H)+. 1H NMR (CDCl3, 250 MHz): δ (ppm)=7.48 (s, 1H), 6.91 (d, 1H), 6.88 (s, 1H), 6.35 (s, 1H), 6.17 (d, 1H), 3.68 (s, 3H), 2.11 (s, 3H).
Quantity
2520 mg
Type
reactant
Reaction Step One
Quantity
110 mL
Type
solvent
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Quantity
252 mg
Type
catalyst
Reaction Step Two

Synthesis routes and methods III

Procedure details

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Synthesis routes and methods IV

Procedure details

Step D (2): 10% Palladium on carbon (250 mg) was added under an atmosphere of nitrogen to a chilled (ice-water bath) solution of 1-(2-methoxy-4-nitrophenyl)-4-methyl-1H-imidazole (2.56 g, 11.0 mmol) dissolved in methanol (150 mL). The flask was repeated evacuated and flushed with hydrogen gas (double balloon). The resulting mixture was allowed to warm to rt and left to stir for 18 h under the hydrogen atmosphere. Purged with nitrogen gas. Filtered the crude reaction mixture through a short diatomaceous earth (Celite®) plug. Rinsed reaction vessel and plug with methanol. Concentrated filtrate in vacuo. Dried residue on high vacuum overnight to afford 3-methoxy-4-(4-methyl-1H-imidazol-1-yl)aniline (2.25 g, 100% yield) as a blackish/grey waxy solid. LC-MS (M+H)+ 204.1. 1H NMR (500 MHz, chloroform-d) δ ppm 7.69 (s, 1 H) 7.01 (d, J=8.55 Hz, 1 H) 6.82 (s, 1 H) 6.33 (d, J=2.14 Hz, 1 H) 6.30 (d, J=8.55 Hz, 1 H) 3.78 (s, 3 H) 2.33 (s, 3 H).
[Compound]
Name
( 2 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
250 mg
Type
catalyst
Reaction Step One
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
2.56 g
Type
reactant
Reaction Step Two
Quantity
150 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the role of 3-methoxy-4-(4-methyl-1H-imidazol-1-yl)aniline in the synthesis of potential Aβ-related disease treatments?

A1: this compound serves as a crucial building block in synthesizing a series of pyrimidinylamine compounds. [] These compounds are being investigated as potential gamma-secretase modulators. Gamma-secretase is an enzyme involved in the production of amyloid beta (Aβ) peptides, which are implicated in the pathology of Alzheimer's disease and other Aβ-related diseases. The study highlights that reacting this compound with a specific pyrimidine derivative under Buchwald-Hartwig conditions resulted in a compound demonstrating activity in modulating Aβ formation in laboratory settings. [] This finding suggests that incorporating this specific aniline derivative into the pyrimidinylamine structure contributes to the desired biological activity.

Q2: What is known about the structure-activity relationship (SAR) of the pyrimidinylamine compounds synthesized using this compound?

A2: The research paper primarily focuses on the synthesis and initial activity screening of a diverse library of pyrimidinylamine compounds. [] While it confirms the successful synthesis of a compound exhibiting activity against Aβ formation using this compound, it doesn't delve into a detailed SAR analysis. [] Further research is needed to understand how modifications to the this compound structure, or other parts of the final pyrimidinylamine molecule, impact its potency, selectivity, and overall therapeutic potential.

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